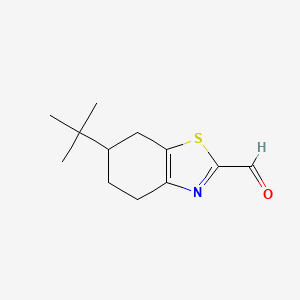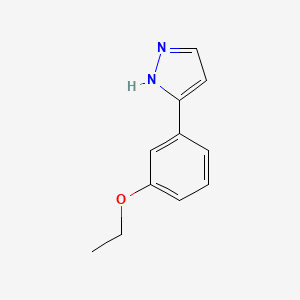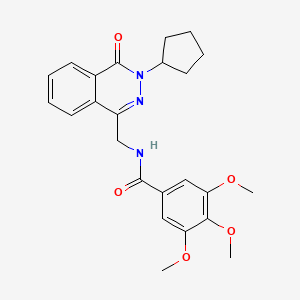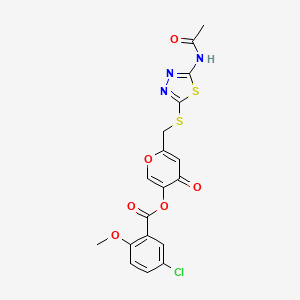![molecular formula C21H26N2O5 B2952485 Ethyl 2-[1-oxo-2-(2-oxo-2-piperidin-1-ylethyl)isoquinolin-5-yl]oxypropanoate CAS No. 868224-27-5](/img/structure/B2952485.png)
Ethyl 2-[1-oxo-2-(2-oxo-2-piperidin-1-ylethyl)isoquinolin-5-yl]oxypropanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2-[1-oxo-2-(2-oxo-2-piperidin-1-ylethyl)isoquinolin-5-yl]oxypropanoate, commonly known as EOI, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas.
作用机制
Target of Action
It is known to belong to the class of organic compounds known as alpha amino acids and derivatives . These compounds are characterized by an amino group attached to the carbon atom immediately adjacent to the carboxylate group .
Mode of Action
This can result in a variety of changes, depending on the nature of the target and the specific interactions between the compound and its target .
Biochemical Pathways
Given its classification as an alpha amino acid derivative, it may be involved in amino acid metabolism or related biochemical pathways .
Result of Action
Based on its classification, it may have potential effects related to the modulation of amino acid metabolism or related processes .
实验室实验的优点和局限性
EOI has several advantages for lab experiments. It is relatively easy to synthesize and has high yield and purity. EOI is also stable under normal lab conditions and can be stored for long periods without degradation. However, EOI has some limitations for lab experiments. It is highly toxic and requires careful handling and disposal. EOI also has limited solubility in aqueous solutions, which can make it difficult to use in certain experiments.
未来方向
There are several future directions for EOI research. One area of interest is the development of EOI derivatives with improved potency and selectivity. Another area of interest is the investigation of the pharmacokinetics and pharmacodynamics of EOI in animal models and humans. This will provide valuable information on the safety and efficacy of EOI as a potential therapeutic agent. Finally, the development of EOI-based drug delivery systems and imaging agents is also an area of interest for future research.
Conclusion:
In conclusion, EOI is a chemical compound that has shown significant potential in various areas of scientific research. Its potent cytotoxic activity against cancer cells and its ability to inhibit the aggregation of amyloid-beta and alpha-synuclein make it a promising candidate for the treatment of cancer and neurodegenerative diseases. Further research is needed to fully understand the mechanism of action of EOI and to develop EOI-based therapeutic agents with improved potency and selectivity.
合成方法
The synthesis of EOI involves the reaction of 5-amino-2-methyl-1,2-dihydroisoquinoline-1,2-dione with ethyl 2-bromo-2-(2-oxo-2-piperidin-1-ylethyl)propanoate in the presence of a base. The resulting product is then treated with acetic anhydride to obtain EOI in high yield and purity.
科学研究应用
EOI has been extensively studied for its potential applications in various areas of scientific research. One of the most promising areas is the treatment of cancer. Studies have shown that EOI exhibits potent cytotoxic activity against various cancer cell lines, including breast, lung, colon, and prostate cancer. EOI has also been shown to induce apoptosis, inhibit cell proliferation, and suppress tumor growth in animal models.
Another area of research where EOI has shown potential is in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. EOI has been shown to inhibit the aggregation of amyloid-beta and alpha-synuclein, which are the main pathological hallmarks of these diseases. EOI has also been shown to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease.
属性
IUPAC Name |
ethyl 2-[1-oxo-2-(2-oxo-2-piperidin-1-ylethyl)isoquinolin-5-yl]oxypropanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O5/c1-3-27-21(26)15(2)28-18-9-7-8-17-16(18)10-13-23(20(17)25)14-19(24)22-11-5-4-6-12-22/h7-10,13,15H,3-6,11-12,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGKADHJNSKVUHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)OC1=CC=CC2=C1C=CN(C2=O)CC(=O)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-((2,5-dimethylbenzyl)thio)-7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole](/img/structure/B2952402.png)



![N-[(1-benzylpiperidin-4-yl)methyl]-2-(4-chlorophenoxy)acetamide](/img/structure/B2952409.png)
![2-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-(3-morpholin-4-ylpropyl)benzenesulfonamide](/img/structure/B2952410.png)

![2,2,2-trifluoro-N-{2-[1-(4-methoxyphenyl)imidazo[1,5-a]pyridin-3-yl]ethyl}acetamide](/img/structure/B2952413.png)



![7-[2-(1,3-benzothiazol-2-ylsulfanyl)ethyl]-1,3-dimethyl-8-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2952422.png)

![2-Bromobenzo[b]benzo[4,5]thieno[2,3-d]thiophene](/img/structure/B2952425.png)
